3-cyclopentyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
Description
This compound features a triazolo[4,5-d]pyrimidine core, a heterocyclic system fused with a 1,2,3-triazole and pyrimidine ring. Key structural elements include:
- Piperazine linker at position 7 of the pyrimidine, enhancing solubility and acting as a conformational modulator.
- Cyclopentyl group attached via a propan-1-one chain, introducing steric bulk and lipophilicity.
Properties
IUPAC Name |
3-cyclopentyl-1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O2/c1-32-19-9-7-18(8-10-19)30-23-21(26-27-30)22(24-16-25-23)29-14-12-28(13-15-29)20(31)11-6-17-4-2-3-5-17/h7-10,16-17H,2-6,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGMABOWYSPAPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCC5CCCC5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopentyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a complex organic compound that has garnered attention for its potential biological activities. The compound's structure combines a cyclopentyl group, a piperazine moiety, and a triazolo-pyrimidine core, which may contribute to its pharmacological properties.
- Molecular Formula: C22H27N7O2
- Molecular Weight: 421.5 g/mol
- CAS Number: 1040672-78-3
Biological Activity Overview
Research indicates that derivatives of triazolo-pyrimidines, including this compound, exhibit various biological activities. These activities suggest potential applications in medicinal chemistry, particularly in targeting specific pathways involved in diseases such as cancer.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Protein Kinases: Similar compounds have been shown to inhibit polo-like kinase 1 (Plk1), which is implicated in various cancers. Inhibitors targeting Plk1's polo-box domain (PBD) have been developed to minimize cytotoxicity while retaining efficacy against cancer cells .
- Microtubule Stabilization: Some triazolo-pyrimidine derivatives stabilize microtubules by preventing their collapse due to hyperphosphorylated tau protein interactions. This stabilization is crucial for maintaining cellular structure and function .
Case Studies and Experimental Data
Several studies have evaluated the biological activity of related compounds:
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the triazolo-pyrimidine scaffold significantly affect biological activity:
- Substituent Variability: Changing functional groups on the piperazine or triazolo-pyrimidine moieties can enhance binding affinity and selectivity towards specific targets.
- Hydrophobic Interactions: The presence of hydrophobic groups increases membrane permeability and bioavailability.
Comparison with Similar Compounds
Structural Analogues in the Triazolopyrimidine Family
Compounds from Molecules (2014) provide insights into substituent effects on triazolopyrimidine derivatives:
Key Observations :
Piperazine-Containing Analogues
Compounds from Pharmacological Reports (2021) highlight the role of piperazine in spiro systems:
Key Observations :
- The target’s triazolopyrimidine core allows for broader π-orbital interactions compared to the spirodecane system in Compounds 13–14 .
- Cyclopentyl vs. Aryl Groups : The target’s cyclopentyl group may reduce off-target interactions compared to the chlorophenyl group in Compound 14, which could exhibit higher toxicity .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key parameters (inferred from structural data):
Q & A
Basic: What are the critical steps in synthesizing this triazolopyrimidine derivative?
Methodological Answer:
The synthesis involves multi-step routes:
- Core Formation : Construction of the triazolopyrimidine core via cyclization reactions, often using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal methods .
- Piperazine Coupling : Introduction of the piperazine group through nucleophilic substitution or Buchwald-Hartwig amination, requiring solvents like dimethylformamide (DMF) or dichloromethane (DCM) under inert atmospheres .
- Functionalization : Attachment of the 4-methoxyphenyl and cyclopentyl groups via Suzuki-Miyaura cross-coupling or amidation reactions, optimized with palladium catalysts .
- Purification : Column chromatography or recrystallization to isolate the final product, monitored by TLC .
Basic: Which analytical techniques are essential for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra validate proton environments and carbon frameworks, with characteristic shifts for triazole (δ 8.5–9.5 ppm) and piperazine (δ 2.5–3.5 ppm) moieties .
- High-Performance Liquid Chromatography (HPLC) : Confirms purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+) and fragments, cross-referenced with theoretical masses .
Advanced: How to optimize reaction conditions to improve synthetic yield?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates; switching to THF may reduce side reactions .
- Catalyst Screening : Palladium(II) acetate vs. tetrakis(triphenylphosphine)palladium(0) for cross-coupling efficiency .
- Temperature Control : Stepwise heating (e.g., 60°C for cyclization, 100°C for coupling) minimizes decomposition .
- Reagent Stoichiometry : Excess piperazine (1.5 eq) ensures complete substitution .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Standardized Assays : Replicate enzyme inhibition (e.g., kinase assays) under uniform conditions (pH 7.4, 37°C) to compare IC50 values .
- Cell Line Validation : Use authenticated cell lines (e.g., HEK293 vs. HeLa) to rule out variability in cytotoxicity studies .
- Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to discrepancies in vivo vs. in vitro results .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog Synthesis : Systematically modify substituents (e.g., replace 4-methoxyphenyl with 4-chlorophenyl) to assess electronic effects .
- Biological Profiling : Test analogs against a panel of 10+ kinase targets to map selectivity .
- Computational Docking : Use Schrödinger Suite or AutoDock to correlate substituent bulk with binding affinity to ATP pockets .
Advanced: What strategies improve aqueous solubility for in vivo testing?
Methodological Answer:
- Salt Formation : Convert the free base to hydrochloride salts via HCl gas treatment in diethyl ether .
- Co-Solvent Systems : Use 10% DMSO + 5% Cremophor EL in saline for intravenous formulations .
- Prodrug Design : Introduce phosphate esters at the cyclopentyl group for enhanced hydrophilicity .
Basic: What biological targets are commonly associated with triazolopyrimidine derivatives?
Methodological Answer:
- Kinase Inhibition : EGFR, VEGFR, and CDK2 due to ATP-binding site interactions .
- Antimicrobial Activity : DNA gyrase (bacterial) and lanosterol demethylase (fungal) .
- CNS Targets : 5-HT1A/2A receptors, implicated in neurological disorders .
Advanced: How to address stability issues during long-term storage?
Methodological Answer:
- Degradation Analysis : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to identify hydrolytic or oxidative degradation .
- Lyophilization : Store as lyophilized powder under argon at -20°C to prevent moisture uptake .
- Excipient Screening : Add antioxidants (0.1% BHT) to DMSO stock solutions .
Advanced: Which computational methods predict target engagement?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : GROMACS to simulate binding stability over 100 ns trajectories .
- Pharmacophore Modeling : Phase software to align triazolopyrimidine cores with kinase hinge regions .
- QSAR Models : Utilize Random Forest algorithms to correlate logP values with IC50 .
Basic: How to compare bioactivity with structural analogs?
Methodological Answer:
- Activity Cliffs : Identify analogs with >10-fold potency differences using PubChem BioAssay data .
- Scaffold Hopping : Replace triazolopyrimidine with purine or pyrazolo[3,4-d]pyrimidine cores to assess scaffold-specific effects .
- Meta-Analysis : Aggregate data from ChEMBL or IUPHAR databases to rank derivatives by target promiscuity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
